N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-3-ethyltriazole-4-carboxamide
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Overview
Description
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-3-ethyltriazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-3-ethyltriazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of Substituents: The cyclobutylmethyl and cyclopropylmethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Carboxamide Formation: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-3-ethyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use in the development of pharmaceuticals due to its triazole core.
Industry: Use in the production of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-3-ethyltriazole-4-carboxamide would depend on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with specific molecular targets. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simple triazole derivative with broad applications.
Fluconazole: A triazole antifungal agent.
Rufinamide: A triazole derivative used as an anticonvulsant.
Uniqueness
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-3-ethyltriazole-4-carboxamide is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-(cyclopropylmethyl)-3-ethyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-18-13(8-15-16-18)14(19)17(10-12-6-7-12)9-11-4-3-5-11/h8,11-12H,2-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNLJHBAYIWLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)N(CC2CCC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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